molecular formula C17H23N5O3 B343307 6-amino-1'-tert-butoxycarnonyl-3-methyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine)-5-carbonitrile

6-amino-1'-tert-butoxycarnonyl-3-methyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine)-5-carbonitrile

Cat. No.: B343307
M. Wt: 345.4 g/mol
InChI Key: GNWFOWHWMFZXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester is a complex heterocyclic compound. This compound is part of the pyrano[2,3-c]pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between pyrano[2,3-c]pyrazole and piperidine rings, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester typically involves a multicomponent reaction. One common method includes the reaction of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free environments or using green solvents like water or ethanol .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis or ultrasound irradiation to enhance reaction rates and yields. These methods are favored for their efficiency and eco-friendliness, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, malononitrile, and aldehydes. Reaction conditions often involve mild temperatures and the use of catalysts like InCl3 or nano-eggshell/Ti(IV) to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of human Chk1 kinase by binding to its active site, thereby interfering with cell cycle progression and inducing apoptosis in cancer cells . The spiro linkage and functional groups present in the compound contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-5-cyano-6-aminospiro[pyrano[2,3-c]pyrazole-4(2H),4’-piperidine]-1’-carboxylic acid tert-butyl ester lies in its specific spiro linkage and the presence of multiple functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 6-amino-5-cyano-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-1//'-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-10-12-14(21-20-10)24-13(19)11(9-18)17(12)5-7-22(8-6-17)15(23)25-16(2,3)4/h5-8,19H2,1-4H3,(H,20,21)

InChI Key

GNWFOWHWMFZXJO-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N

Canonical SMILES

CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OC(C)(C)C)C#N)N

Origin of Product

United States

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